molecular formula C19H15F2N3O B2796215 2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide CAS No. 1396710-59-0

2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide

Cat. No.: B2796215
CAS No.: 1396710-59-0
M. Wt: 339.346
InChI Key: YXRQUMMIKFQTCA-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[1,2-a]imidazole core, which is a fused bicyclic structure containing both pyrrole and imidazole rings. The presence of the 2,4-difluorobenzamide moiety adds to its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide typically involves multiple steps:

  • Formation of the Pyrrolo[1,2-a]imidazole Core: : This step often involves the cyclization of a suitable precursor, such as an N-substituted pyrrole, with an imidazole derivative. The reaction conditions may include the use of a strong base like sodium hydride (NaH) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Introduction of the Phenyl Group: : The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a halogenated pyrrolo[1,2-a]imidazole intermediate.

  • Attachment of the 2,4-Difluorobenzamide Moiety: : This step involves the acylation of the phenyl-substituted pyrrolo[1,2-a]imidazole with 2,4-difluorobenzoyl chloride in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolo[1,2-a]imidazole core. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can target the carbonyl group in the 2,4-difluorobenzamide moiety. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolo[1,2-a]imidazole core

    Reduction: Reduced forms of the 2,4-difluorobenzamide moiety

    Substitution: Halogenated, nitrated, or sulfonated aromatic rings

Scientific Research Applications

2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : Investigated for its potential as a biochemical probe. The compound’s ability to interact with specific proteins and enzymes makes it useful in studying biological pathways.

  • Medicine: : Explored for its potential therapeutic properties. The compound’s structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

  • Industry: : Utilized in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,4-dichlorobenzamide
  • N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,4-dibromobenzamide

Uniqueness

2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide is unique due to the presence of the difluoro substituents on the benzamide moiety. These fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to biological targets. The difluoro substituents also enhance the compound’s metabolic stability, making it a more attractive candidate for drug development compared to its dichloro or dibromo analogs.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O/c20-13-6-7-15(16(21)10-13)19(25)23-14-4-1-3-12(9-14)17-11-22-18-5-2-8-24(17)18/h1,3-4,6-7,9-11H,2,5,8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRQUMMIKFQTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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